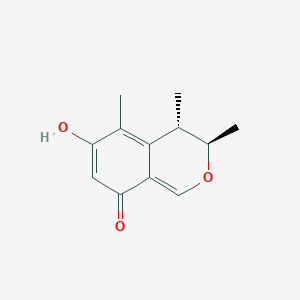
5,10-Mthfpg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Mthfpg is a macromolecule consisting of 5,10-methylenetetrahydrofolic acid with multiple glutamic acid residues attached as a polypeptide . This compound plays a crucial role in various biochemical processes, particularly in one-carbon metabolism, where it serves as a cofactor in several reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-methylenetetrahydrofolate polyglutamate typically involves the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction produces 5,10-methylenetetrahydrofolate, which can then be further modified to form the polyglutamate version by attaching multiple glutamate residues.
Industrial Production Methods: Industrial production of 5,10-methylenetetrahydrofolate polyglutamate involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These microorganisms are cultured in large bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,10-Mthfpg undergoes various types of reactions, including:
Oxidation: It can be oxidized to form 5,10-methenyltetrahydrofolate.
Reduction: It can be reduced to form 5-methyltetrahydrofolate.
Substitution: It participates in substitution reactions where the methylene group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include formaldehyde and other aldehydes.
Reduction: Reducing agents such as nicotinamide adenine dinucleotide phosphate (NADPH) are used.
Substitution: Enzymes like thymidylate synthase facilitate the transfer of the methylene group.
Major Products:
Oxidation: 5,10-Methenyltetrahydrofolate.
Reduction: 5-Methyltetrahydrofolate.
Substitution: Products include thymidine monophosphate (TMP) and other methylated compounds.
Scientific Research Applications
5,10-Mthfpg has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions involving one-carbon transfers.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.
Mechanism of Action
The mechanism of action of 5,10-methylenetetrahydrofolate polyglutamate involves its role as a cofactor in one-carbon metabolism. It donates a methylene group to various substrates, facilitating the synthesis of nucleotides and amino acids. This process is crucial for DNA synthesis and repair, as well as for the methylation of homocysteine to form methionine .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP) using 5,10-methylenetetrahydrofolate polyglutamate as a cofactor.
Methylenetetrahydrofolate Reductase (MTHFR): Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is then used in the methylation of homocysteine.
Comparison with Similar Compounds
5-Methyltetrahydrofolate: A reduced form of 5,10-methylenetetrahydrofolate, involved in the methylation of homocysteine.
5-Formyltetrahydrofolate: An oxidized form, involved in purine synthesis.
Methenyltetrahydrofolate: An intermediate in the oxidation of 5,10-methylenetetrahydrofolate.
Uniqueness: 5,10-Mthfpg is unique due to its ability to participate in multiple types of reactions (oxidation, reduction, and substitution) and its role as a cofactor in critical biochemical pathways. Its polyglutamate form enhances its retention within cells, increasing its efficacy in biochemical processes .
Properties
CAS No. |
85917-14-2 |
|---|---|
Molecular Formula |
C55H72N14O27 |
Molecular Weight |
1361.2 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C55H72N14O27/c56-55-66-44-43(46(80)67-55)69-23-68(22-26(69)21-57-44)25-3-1-24(2-4-25)45(79)65-34(54(95)96)11-19-41(76)63-32(52(91)92)9-17-39(74)61-30(50(87)88)7-15-37(72)59-28(48(83)84)5-13-35(70)58-27(47(81)82)6-14-36(71)60-29(49(85)86)8-16-38(73)62-31(51(89)90)10-18-40(75)64-33(53(93)94)12-20-42(77)78/h1-4,26-34H,5-23H2,(H,58,70)(H,59,72)(H,60,71)(H,61,74)(H,62,73)(H,63,76)(H,64,75)(H,65,79)(H,77,78)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H4,56,57,66,67,80)/t26?,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
CUTQASCZIUZESA-OMVOJPAWSA-N |
SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonyms |
5,10-methylenetetrahydrofolate polyglutamate 5,10-MTHFPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




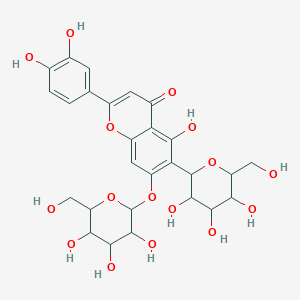
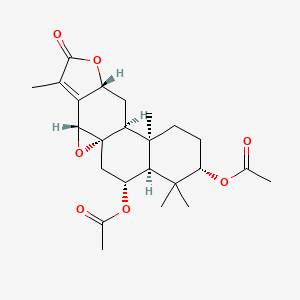

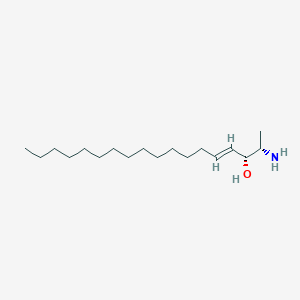
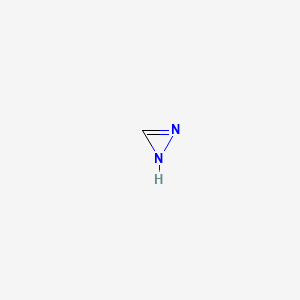
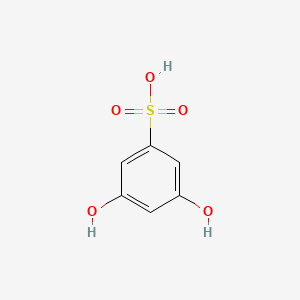
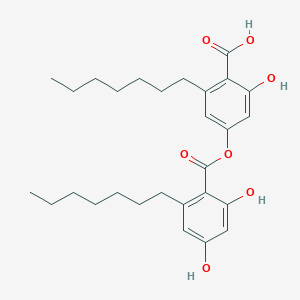
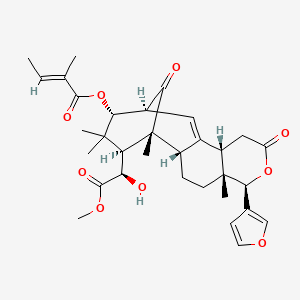
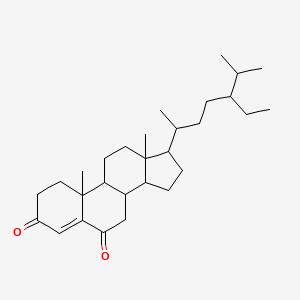

![3-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1256070.png)
